

# Ragaglitazar: A Dual PPARα/y Agonist for Metabolic Disease Management

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Compound of Interest		
Compound Name:	Ragaglitazar	
Cat. No.:	B1680504	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**Ragaglitazar** is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha ( $\alpha$ ) and gamma ( $\gamma$ ), developed for the management of type 2 diabetes and dyslipidemia. By simultaneously activating both PPAR $\alpha$  and PPAR $\gamma$ , **Ragaglitazar** offers a multifaceted approach to metabolic regulation, targeting both insulin resistance and lipid dysregulation. This technical guide provides a comprehensive overview of **Ragaglitazar**, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its evaluation.

### Introduction

Peroxisome Proliferator-Activated Receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$  (also known as  $\beta$ ), play crucial roles in the regulation of glucose and lipid metabolism, as well as inflammation.

- PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, and a reduction in plasma triglycerides.
- PPARy is predominantly found in adipose tissue, where it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.



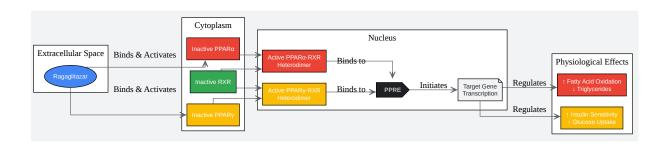
Dual PPAR agonists, such as **Ragaglitazar**, were designed to combine the beneficial effects of both PPARα and PPARγ activation, thereby offering a comprehensive treatment for the interconnected pathologies of type 2 diabetes and atherogenic dyslipidemia.

### **Mechanism of Action**

**Ragaglitazar** binds to and activates both PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The dual agonism of Ragaglitazar leads to:

- Improved Insulin Sensitivity: Primarily through PPARy activation, leading to enhanced glucose uptake in peripheral tissues.
- Enhanced Lipid Metabolism: Through PPARα activation, resulting in increased fatty acid oxidation and reduced triglyceride synthesis in the liver. This leads to a decrease in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.









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